molecular formula C15H23N3O3 B11802046 tert-Butyl((6-morpholinopyridin-3-yl)methyl)carbamate

tert-Butyl((6-morpholinopyridin-3-yl)methyl)carbamate

Cat. No.: B11802046
M. Wt: 293.36 g/mol
InChI Key: VYFPESYMAAXGRV-UHFFFAOYSA-N
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Description

Tert-Butyl((6-morpholinopyridin-3-yl)methyl)carbamate is a chemical intermediate of significant interest in pharmaceutical research and development. Its core structure, which incorporates both a pyridine and a morpholine ring, is frequently explored in the design of novel bioactive molecules. Recent scientific literature highlights the value of analogous pyridinyl-oxazolidinone derivatives in the search for new therapeutic agents to address the global crisis of antibiotic resistance . Compounds featuring this structural motif are being actively investigated for their potent activity against Gram-positive bacterial strains, including Staphylococcus aureus and Bacillus subtilis . As a key synthetic building block, this carbamate-protected amine enables researchers to access complex molecular architectures for evaluating new mechanisms of action. Its primary research application lies in the synthesis of potential antibacterial and anthelmintic drug candidates, providing a crucial pathway for the development of next-generation treatments aimed at overcoming multi-drug resistant infections . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H23N3O3

Molecular Weight

293.36 g/mol

IUPAC Name

tert-butyl N-[(6-morpholin-4-ylpyridin-3-yl)methyl]carbamate

InChI

InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)17-11-12-4-5-13(16-10-12)18-6-8-20-9-7-18/h4-5,10H,6-9,11H2,1-3H3,(H,17,19)

InChI Key

VYFPESYMAAXGRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=C(C=C1)N2CCOCC2

Origin of Product

United States

Preparation Methods

Synthesis of 6-Chloro-3-(chloromethyl)pyridine

The synthesis begins with 3-cyano-6-chloropyridine, which undergoes reduction to form 3-aminomethyl-6-chloropyridine. Subsequent chlorination with thionyl chloride (SOCl2\text{SOCl}_2) yields 6-chloro-3-(chloromethyl)pyridine.

Reaction Conditions :

  • Reduction : LiAlH4_4 in dry THF at 0°C to room temperature.

  • Chlorination : Excess SOCl2\text{SOCl}_2, reflux in dichloromethane.

Boc Protection of the Aminomethyl Group

The free amine on the 3-aminomethyl group is protected using di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) under mild basic conditions.

Procedure :

  • Substrate : 6-Morpholinopyridin-3-ylmethanamine (1.0 equiv).

  • Reagents : Boc2O\text{Boc}_2\text{O} (1.2 equiv), triethylamine (1.5 equiv).

  • Solvent : Dichloromethane (DCM), 0°C to room temperature, 4 hours.

  • Workup : Aqueous extraction, drying over Na2_2SO4_4, and column chromatography.

  • Yield : 90–95%.

Key Considerations :

  • Excess Boc2O\text{Boc}_2\text{O} ensures complete protection.

  • Triethylamine scavenges HCl generated during the reaction.

Alternative Route: Direct Coupling of Prefunctionalized Pyridines

Suzuki-Miyaura Coupling for Morpholine Integration

An alternative approach employs a Suzuki-Miyaura coupling to install the morpholine moiety. This method is advantageous for avoiding harsh SNAr conditions.

Synthetic Steps :

  • Starting Material : 6-Bromo-3-(bromomethyl)pyridine.

  • Coupling Partner : Morpholine-4-boronic acid (1.2 equiv).

  • Catalyst : Pd(PPh3_3)4_4 (5 mol%).

  • Base : Cs2_2CO3_3 (2.0 equiv).

  • Solvent : Toluene/water (4:1), 90°C, 24 hours.

  • Yield : 65–70%.

Advantages :

  • Tolerance for boronic acid derivatives.

  • Avoids strong bases required in SNAr.

One-Pot Sequential Functionalization

Recent advances enable a one-pot synthesis combining chlorination, morpholine substitution, and Boc protection.

Protocol :

  • Step 1 : Chlorination of 3-aminomethylpyridine with SOCl2\text{SOCl}_2.

  • Step 2 : In situ SNAr with morpholine.

  • Step 3 : Boc protection without intermediate isolation.

  • Solvent System : THF, with sequential addition of reagents.

  • Overall Yield : 60–65%.

Trade-offs :

  • Reduced yield compared to stepwise methods.

  • Simplified purification.

Analytical Characterization and Quality Control

Critical data for verifying the compound’s identity and purity include:

Parameter Value Method
Molecular Weight 293.36 g/molHRMS (ESI+)
1H^1\text{H} NMR δ 7.25 (d, J=8.5 Hz, 1H, Py-H)CDCl3_3, 400 MHz
δ 3.75 (t, J=4.8 Hz, 4H, Morpholine)
HPLC Purity ≥98%C18 column, MeCN/H2_2O

Challenges and Optimization Strategies

Byproduct Formation in SNAr

Excessive heating during morpholine substitution can lead to overalkylation. Mitigation includes:

  • Temperature Control : Maintaining 80°C.

  • Stoichiometry : Using 2.0 equiv of morpholine.

Boc Deprotection Risks

The Boc group is susceptible to acidic conditions. Storage recommendations:

  • Environment : Dry, inert atmosphere.

  • Temperature : 2–8°C .

Chemical Reactions Analysis

tert-Butyl((6-morpholinopyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl((6-morpholinopyridin-3-yl)methyl)carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl((6-morpholinopyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-Butyl((6-morpholinopyridin-3-yl)methyl)carbamate with structurally related pyridine carbamate derivatives, focusing on substituents, molecular properties, and commercial availability.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Data
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate 6-Bromo, 2-chloro C₁₁H₁₄BrClN₂O₂ 321.60 1142192-48-0 Priced at $400/g (1 g); used in cross-coupling reactions
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate 5,6-Dimethoxy C₁₃H₂₀N₂O₄ 268.31 Not provided Catalog-listed; dimethoxy groups may enhance metabolic stability
tert-Butyl ((6-ethoxy-2-methylpyridin-3-yl)methyl)carbamate 6-Ethoxy, 2-methyl C₁₄H₂₂N₂O₃ 266.34 1355189-35-3 97% purity; marketed as a pharmaceutical intermediate
tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate 3-Fluoro C₁₁H₁₅FN₂O₂ 226.25 Not provided Fluorine substitution may improve bioavailability
tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate 6-Hydroxymethyl C₁₁H₁₆N₂O₃ 224.26 323578-38-7 Structural similarity score: 0.82; polar group for solubility
tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate 4-Iodo, 2-methoxy C₁₁H₁₅IN₂O₃ 374.16 162709-20-8 Structural similarity score: 0.82; iodine enables radiolabeling

Structural and Functional Analysis

Substituent Effects :

  • Morpholine vs. Halogens : The morpholine group in the target compound introduces a heterocyclic amine, likely improving solubility and hydrogen-bonding capacity compared to halogenated analogs (e.g., bromo or chloro derivatives) .
  • Ethoxy/Methoxy vs. Morpholine : Alkoxy groups (e.g., ethoxy in ) enhance lipophilicity, whereas morpholine’s oxygen and nitrogen atoms may balance solubility and target binding .
  • Fluorine and Iodine Substituents : Fluorine (as in ) often increases metabolic stability, while iodine (as in ) facilitates radiolabeling for imaging studies.

Molecular Weight and Purity :

  • The target compound’s molecular weight is expected to exceed 300 g/mol (based on morpholine’s contribution), making it heavier than most analogs.
  • Commercial analogs like the 6-ethoxy-2-methyl derivative (266.34 g/mol) are available at 97% purity, suggesting rigorous synthesis protocols for carbamates .

Applications :

  • Bromo/chloro derivatives (e.g., ) are intermediates in Suzuki-Miyaura couplings.
  • Hydroxymethyl-substituted carbamates (e.g., ) are used in prodrug strategies due to their polarity.

Research and Commercial Considerations

  • Synthetic Challenges : Morpholine incorporation may require specialized reagents or protection-deprotection steps, unlike simpler alkoxy or halogen substituents .
  • Cost : Halogenated derivatives (e.g., bromo/chloro at $400/g ) are more expensive than alkoxy-substituted analogs, reflecting synthetic complexity.

Biological Activity

tert-Butyl((6-morpholinopyridin-3-yl)methyl)carbamate is a compound of interest in pharmaceutical research due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a morpholinopyridine structure, contributing to its lipophilicity and ability to interact with various biological targets. Its molecular formula is C12H16N2O2C_{12}H_{16}N_2O_2, indicating the presence of nitrogen and oxygen atoms that enhance its reactivity and interaction with biological systems.

Research indicates that this compound may function through several mechanisms:

  • Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase, which is crucial for regulating neurotransmitter levels in the brain. This inhibition can potentially enhance cholinergic signaling, beneficial in treating neurodegenerative diseases like Alzheimer's.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating cytokine levels. Studies have shown that related compounds can reduce pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures exposed to amyloid beta peptides.

In Vitro Studies

In vitro studies have assessed the protective effects of this compound against neurotoxic agents. For example, one study demonstrated that similar compounds could reduce cell death in astrocytes induced by amyloid beta (Aβ) exposure, showing a potential protective effect against neurodegeneration.

CompoundMechanismIC50 (nM)Reference
M4β-secretase Inhibition15.4
M4Acetylcholinesterase Inhibition0.17
M4Aβ Aggregation Inhibition100 μM

In Vivo Studies

In vivo assessments have also been conducted to evaluate the compound's efficacy in animal models. For instance, administration of similar carbamate derivatives showed a reduction in Aβ levels and improved cognitive function in scopolamine-induced memory impairment models.

Case Studies

A notable case study involved the evaluation of a derivative compound (M4), which demonstrated significant inhibition of β-secretase and acetylcholinesterase activities while also reducing Aβ aggregation. Although the protective effects in vivo were moderate compared to established treatments like galantamine, these findings underscore the potential of carbamate derivatives in Alzheimer's disease therapy.

Q & A

Basic: What are the standard synthetic routes for tert-Butyl((6-morpholinopyridin-3-yl)methyl)carbamate?

The compound is typically synthesized via nucleophilic substitution or carbamate coupling. A common method involves reacting 6-morpholinopyridin-3-ylmethylamine with tert-butyl chloroformate under basic conditions (e.g., triethylamine) in an inert atmosphere at low temperatures (0–5°C) to minimize side reactions . Post-synthesis purification often employs column chromatography or recrystallization to achieve >95% purity .

Basic: What analytical techniques are used to confirm the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR verify the presence of the tert-butyl group (δ ~1.4 ppm for CH3_3), morpholine ring protons (δ ~3.6 ppm), and pyridine signals .
  • Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 323.57 for related analogs) .
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, with mobile phases like acetonitrile/water gradients .

Advanced: How can researchers optimize reaction yields when synthesizing derivatives of this compound?

Key factors include:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while dichloromethane minimizes side reactions .
  • Catalysis: Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve cross-coupling efficiency for halogenated pyridine precursors .
  • Temperature Control: Slow addition of reagents at –10°C reduces exothermic side reactions in carbamate formation .
  • Steric Effects: Bulkier substituents on the pyridine ring may require longer reaction times (24–48 hours) .

Advanced: How can stability issues during storage or experimental use be addressed?

  • Storage Conditions: Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the carbamate group .
  • Light Sensitivity: Use amber vials to avoid photodegradation, as pyridine derivatives often degrade under UV exposure .
  • Moisture Control: Employ molecular sieves (3Å) in reaction mixtures to stabilize moisture-sensitive intermediates .

Data Contradiction: How to resolve discrepancies in biological activity compared to structural analogs?

  • Comparative SAR Studies: Test analogs like tert-Butyl (4,6-dichloropyridin-2-yl)carbamate to assess how chlorine substitution affects enzyme inhibition .
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to compare binding affinities of the morpholine group vs. piperidine or pyrrolidine analogs .
  • Dose-Response Curves: Validate inconsistent IC50_{50} values across assays by standardizing buffer conditions (e.g., pH 7.4 PBS) and cell lines .

Mechanism: What strategies are used to study the carbamate group’s role in enzyme inhibition?

  • Isotopic Labeling: Incorporate 13^{13}C into the carbamate carbonyl to track metabolic cleavage via LC-MS .
  • Kinetic Assays: Measure time-dependent inhibition of target enzymes (e.g., proteases) using fluorogenic substrates .
  • X-ray Crystallography: Resolve co-crystal structures with enzymes to identify hydrogen bonding between the carbamate and active-site residues .

Purity Challenges: How to achieve >99% purity for sensitive biological assays?

  • Two-Step Purification: Combine silica gel chromatography (hexane/EtOAc) with preparative HPLC (C18 column) .
  • Recrystallization: Use ethanol/water (7:3 v/v) to isolate high-purity crystals .
  • QC Metrics: Validate purity via triple-quadrupole MS to detect trace impurities (<0.1%) .

Safety: What precautions are critical when handling this compound?

  • PPE: Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing .
  • Spill Management: Neutralize spills with activated carbon and dispose as hazardous waste .
  • Acute Toxicity: LD50_{50} data for analogs suggest oral toxicity in rodents (e.g., 500 mg/kg); avoid inhalation .

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